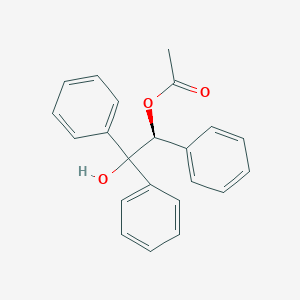

(S)-2-ヒドロキシ-1,2,2-トリフェニルエチルアセテート

説明

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate, also known as (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, is a useful research compound. Its molecular formula is C22H20O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Hydroxy-1,2,2-triphenylethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Hydroxy-1,2,2-triphenylethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

バイオマス変換

この化合物は、バイオマス変換のためのセルロースの改質において重要な役割を果たしています。バイオ燃料や生分解性材料の製造に不可欠なセルロース誘導体の合成に関与しています。 化合物のアセテート基は反応において脱離基として作用し、バイオマス変換プロセスにおいて不可欠なセルロースエステルの形成を促進します .

グリーンケミストリーにおける高分子科学

グリーンケミストリーの分野では、(S)-2-ヒドロキシ-1,2,2-トリフェニルエチルアセテートは、向上した物理的特性を持つポリマーの製造に使用されます。その構造により、ポリマー鎖にフェニル基を導入することができ、材料の強度と耐熱性を向上させることができます。 これは、従来のプラスチックに代わる持続可能な材料の開発において特に有益です .

エネルギー貯蔵用途

化合物のアセテート部分は、エネルギー貯蔵用途の可能性が検討されているアセテート系イオン液体中のものと構造的に類似しています。 これらのイオン液体は、優れた溶解性と電気化学的安定性を示し、バッテリーやスーパーキャパシタの電解質として適しています .

石油化学工業

石油化学分野では、(S)-2-ヒドロキシ-1,2,2-トリフェニルエチルアセテートは、触媒や溶媒として関与することができます。そのフェニル基は、さまざまな石油化学製品と相互作用して、反応速度と選択性を高めることができます。 さらに、その溶媒特性は、業界内の精製および分離プロセスで活用できます .

医療用途

化合物のセルロースを改質する能力は、医療用途において貴重です。改質されたセルロースは、薬物送達システム、創傷被覆材、組織工学足場などの生体適合性材料の製造に使用できます。 フェニル基は、医療用繊維に有益な抗菌特性を付与することもできます .

環境修復

(S)-2-ヒドロキシ-1,2,2-トリフェニルエチルアセテートは、フィルターや吸着剤などの環境修復用材料の合成に使用できます。 これらの材料は、化合物が汚染物質に結合する官能基を導入する能力により、水や空気から汚染物質を除去できます .

食品包装

化合物の改質されたセルロースの製造における役割は、食品包装にも適用できます。環境への影響を軽減する生分解性で持続可能な包装材料の製造に役立ちます。 フェニル基は、包装に剛性とバリア特性を付与し、食品の保存期間を延長できます .

エレクトロニクス

エレクトロニクスにおいて、(S)-2-ヒドロキシ-1,2,2-トリフェニルエチルアセテートは、導電性ポリマーの開発に使用できます。 フェニル基は、ポリマーの導電率を高めることができ、電子デバイス、センサー、フレキシブル回路での使用に適しています .

作用機序

Mode of Action

It’s known that acetate derivatives can interact with various biological targets, influencing cellular processes . The exact nature of these interactions and the resulting changes in cellular function for this specific compound remain to be elucidated.

Biochemical Pathways

Acetate, a component of this compound, is involved in several metabolic pathways, including the acetyl CoA pathway . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets . .

特性

IUPAC Name |

[(1S)-2-hydroxy-1,2,2-triphenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLZCXZLVDUDHP-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352916 | |

| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95061-51-1 | |

| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (S)-2-Hydroxy-1,2,2-triphenylethyl acetate useful for stereoselective aldol reactions?

A: (S)-2-Hydroxy-1,2,2-triphenylethyl acetate can be doubly deprotonated to form a chiral enolate. This enolate reacts with aldehydes in a highly diastereoselective manner, meaning it preferentially forms one stereoisomer of the aldol product over others. This control arises from the steric bulk of the triphenylmethyl group, which influences the approach of the aldehyde during the reaction. [, ]

Q2: What factors influence the diastereoselectivity of aldol reactions using (S)-2-Hydroxy-1,2,2-triphenylethyl acetate?

A2: Research shows that several factors affect the diastereomeric ratio of the aldol products. These include:

- Enolate Gegenion: The metal cation used to form the enolate (e.g., lithium, magnesium) significantly impacts selectivity. Magnesium enolates generally lead to higher diastereoselectivity. []

- Reaction Temperature: Lower temperatures often favor higher diastereoselectivity. []

- Aldehyde Structure: The steric and electronic properties of the aldehyde itself can affect selectivity. Research on the addition of (S)-HYTRA to various substituted aromatic aldehydes showed a dependence of the diastereoselectivity on the nature and position of the substituents. []

Q3: How is the chiral auxiliary removed after the aldol reaction?

A: The (S)-2-Hydroxy-1,2,2-triphenylethyl acetate auxiliary is cleaved from the aldol product via basic hydrolysis. This step is typically high yielding and regenerates the chiral auxiliary, (S)-triphenylglycol, which can be recycled for further use. []

Q4: Were any unusual observations made during the research on (S)-2-Hydroxy-1,2,2-triphenylethyl acetate?

A: Interestingly, the researchers observed unusual rearrangements in the mass spectra of (S)-triphenylglycol and several of its ester derivatives, including (S)-2-Hydroxy-1,2,2-triphenylethyl acetate itself. [] While the exact nature of these rearrangements isn't fully detailed in the provided abstracts, it highlights the importance of careful analysis and interpretation of spectroscopic data in organic synthesis.

Q5: What are the limitations of using (S)-2-Hydroxy-1,2,2-triphenylethyl acetate as a chiral auxiliary?

A: While (S)-2-Hydroxy-1,2,2-triphenylethyl acetate can achieve high diastereoselectivity in aldol reactions, limitations exist. The effectiveness of reagent control can vary depending on the specific aldehyde used. In some cases, the inherent chirality of the aldehyde might compete with the influence of the auxiliary, leading to lower diastereoselectivity than desired. [] Further research and optimization may be required to achieve desired outcomes with specific substrates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)

![[2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate](/img/structure/B123746.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)

![cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester](/img/structure/B123754.png)

![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)